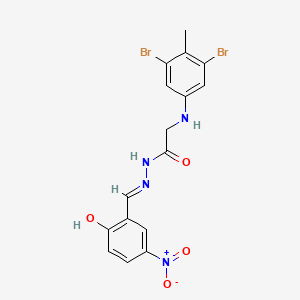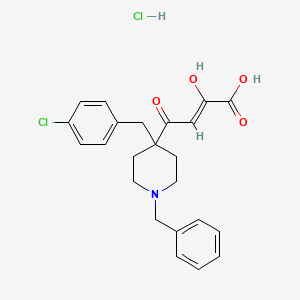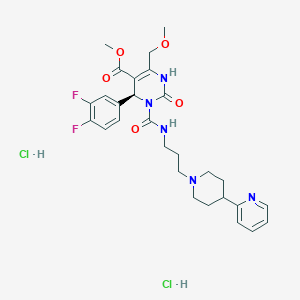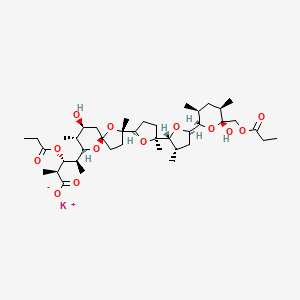![molecular formula C21H19N3O4S B608501 3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine CAS No. 894002-50-7](/img/structure/B608501.png)
3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine
Overview
Description
Scientific Research Applications
Optoelectronic Applications
- Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials : Research highlights the significant role of quinazoline and pyrimidine derivatives in creating novel optoelectronic materials. These compounds, including quinazolines with extended π-conjugated systems and pyrimidine derivatives, have been applied in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and as materials for nonlinear optical applications and colorimetric pH sensors. Such materials show promise in developing high-efficiency phosphorescent materials for OLEDs and potential photosensitizers for dye-sensitized solar cells, demonstrating their utility in advanced technological applications (Lipunova et al., 2018).
Biological and Medicinal Applications
- Synthesis and Biological Activity of Pyridopyridazine Derivatives : Pyridopyridazine derivatives exhibit a broad spectrum of biological activities, including antitumor, antibacterial, analgesic, and diuretic activities. They have been identified as selective inhibitors for phosphodiesterases and as novel class ligands for GABA-A receptor benzodiazepine binding sites. Such derivatives have also shown molluscicidal activity, suggesting their potential as biodegradable agrochemicals (Wojcicka and Nowicka-Zuchowska, 2018).
Catalysis and Chemical Synthesis
- Importance of Hybrid Catalysts in Synthesis : The review on the use of hybrid catalysts for synthesizing 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones highlights the versatility of pyrimidine scaffolds in medicinal and pharmaceutical industries. This showcases the ongoing research into developing new compounds with enhanced biological properties or applications in catalysis and organic synthesis, potentially extending to compounds like "3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine" (Parmar et al., 2023).
Mechanism of Action
Mode of Action:
Given that 3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine contains both pyridine and pyrimidine moieties, it likely interacts with specific cellular components. Let’s consider the following possibilities:
Cholinesterase Inhibition: Similar to other organophosphates, this compound may inhibit cholinesterase enzymes . Cholinesterases play a critical role in neurotransmission by breaking down acetylcholine. Inhibition of these enzymes disrupts normal signaling processes.
Protein Kinase Inhibition: Some pyridopyrimidine derivatives act as protein kinase inhibitors. For instance, CDK4/6 inhibitors (such as Palbociclib) target CDK4 and CDK6, disrupting signals that drive cancer cell proliferation
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, can influence drug efficacy and stability. Investigating these factors would provide valuable insights.
properties
IUPAC Name |
3-[(2-methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S/c1-13-6-2-3-7-14(13)12-21-17-10-9-16(19-20-17)15-8-4-5-11-18-15/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUQLWDHNYFUPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (2E,4E)-11-[(2R,3R)-3-(hydroxymethyl)-4-oxooxetan-2-yl]-3,5,7-trimethylundeca-2,4-dienoate](/img/structure/B608422.png)

![(1R,9S,12S,13R,14S,17S,18E,20R,21R,23S,24R,25S,27R)-17-ethyl-1,14,20-trihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B608424.png)





![2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid](/img/structure/B608433.png)

